3,6-Di-O-benzoyl-D-galactal
Description
Overview of Glycals as Versatile Building Blocks in Organic Synthesis
Glycals are cyclic enol ether derivatives of sugars, characterized by a double bond between carbon atoms 1 and 2 of the pyranose ring. rsc.orgresearchgate.net This unsaturated feature makes them highly reactive and thus exceptionally versatile building blocks in the field of organic synthesis. rsc.orgresearchgate.net Their utility stems from the ability to undergo a wide array of chemical transformations at the double bond, such as halogenation, nitration, epoxidation, and various addition reactions. researchgate.net This reactivity allows for the introduction of diverse functional groups and modifications at specific positions within the carbohydrate structure. fiveable.me Consequently, glycals serve as crucial intermediates in the synthesis of a broad spectrum of biologically relevant molecules and natural products. rsc.orgresearchgate.net
The "glycal assembly" strategy is a prominent method in which these molecules act as key intermediates for the stepwise and stereoselective construction of complex oligosaccharides and polysaccharides. fiveable.me This approach is fundamental to creating carbohydrate structures found in nature, including those present in the cell walls of plants, fungi, and bacteria. fiveable.me
Importance of D-Galactal Derivatives in Complex Carbohydrate Synthesis
Within the larger family of glycals, D-galactal derivatives are of particular importance. D-galactal is the glycal formed from the sugar D-galactose. rroij.com Its derivatives are instrumental in the synthesis of complex carbohydrates and glycoconjugates, which are molecules where carbohydrates are linked to other chemical species like proteins or lipids. These complex structures are ubiquitous in biological systems and play critical roles in processes such as cell recognition, cell adhesion, and immune responses. academie-sciences.fr
The strategic use of protecting groups on the hydroxyl (-OH) functionalities of D-galactal allows chemists to control its reactivity and selectively form specific glycosidic bonds—the linkages that connect sugar units together. This control is paramount in the synthesis of oligosaccharides with defined sequences and linkages, which is crucial for producing biologically active carbohydrate-based molecules. fiveable.me For instance, D-galactal derivatives have been instrumental in the synthesis of ligands for galectins, a class of proteins involved in cancer progression and immune modulation. lu.seacs.org
Structural Context of 3,6-Di-O-benzoyl-D-galactal within the Family of Glycals
This compound is a specific derivative of D-galactal where the hydroxyl groups at positions 3 and 6 of the galactal ring are protected by benzoyl groups. This structural modification is not arbitrary; the benzoyl groups serve to enhance the compound's stability and solubility in organic solvents, making it easier to handle in synthetic procedures. cymitquimica.com
Detailed Research Findings
The utility of this compound is best understood through its chemical properties and applications in synthesis.
Chemical and Physical Properties
The properties of this compound are central to its function in chemical synthesis. The benzoyl groups significantly impact its reactivity and physical characteristics.
| Property | Value/Description |
| CAS Number | 130323-36-3 biosynth.comglentham.com |
| Molecular Formula | C₂₀H₁₈O₆ synthose.com |
| Molecular Weight | 354.35 g/mol synthose.com |
| Appearance | White Crystalline Solid synthose.com |
| Melting Point | 124-125 °C synthose.com |
| Solubility | Soluble in Dichloromethane (B109758) (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethyl acetate (B1210297) (EtOAc), and Methanol (B129727) (MeOH) synthose.com |
This table is populated with data from available chemical supplier specifications.
The benzoyl groups at the 3- and 6-positions enhance the reactivity of the galactal in glycosylation reactions, facilitating the formation of glycosidic bonds under mild conditions. This heightened reactivity, combined with its stability, makes it a valuable reagent in the synthesis of complex carbohydrates. cymitquimica.com
Synthesis and Reactions
The synthesis of this compound typically starts from D-galactal. The hydroxyl groups at the 3 and 6 positions are selectively protected using benzoyl chloride in the presence of a base like pyridine.
This compound can participate in various chemical reactions. As a glycosyl donor, it reacts with glycosyl acceptors to form glycosidic bonds, a fundamental step in building oligosaccharides. The double bond in the galactal ring can also undergo reactions like azidonitration, providing a route to aminosugars which are components of many biologically important molecules. acs.org
A notable application is in the semisynthesis of QS-21 analogues. QS-21 is a potent immune adjuvant derived from the soap bark tree, and its complex structure makes total synthesis challenging. This compound serves as a key building block in constructing the intricate glycosidic structures within these analogues, highlighting its importance in the development of new vaccine technologies.
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R)-4-benzoyloxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c21-18-16(26-20(23)15-9-5-2-6-10-15)11-12-24-17(18)13-25-19(22)14-7-3-1-4-8-14/h1-12,16-18,21H,13H2/t16-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJFEWOUOTWSTM-KZNAEPCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463184 | |
| Record name | 3,6-Di-O-benzoyl-D-galactal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130323-36-3 | |
| Record name | 3,6-Di-O-benzoyl-D-galactal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,6 Di O Benzoyl D Galactal and Analogous Galactals
Direct Benzoylation of D-Galactal Precursors for 3,6-Di-O-benzoyl-D-galactal Synthesis
The synthesis of this compound requires a regioselective approach to differentiate between the three hydroxyl groups at the C3, C4, and C6 positions of the D-galactal precursor. The primary hydroxyl group at C6 is generally the most reactive, while the axial hydroxyl at C4 is the least reactive of the secondary hydroxyls. This inherent reactivity difference can be exploited to achieve selective benzoylation.
Research into the regioselective benzoylation of D-galactose derivatives provides insight into the strategies applicable to D-galactal. One-step regioselective benzoylation methods have been developed to deliver 2,3,6-protected D-galactose building blocks from tetrols, which are compounds with four hydroxyl groups. These methods often employ benzoyl chloride as the esterifying agent at low temperatures, such as -40 °C, to enhance selectivity. For α-linked galactosides, this approach consistently yields 2,3,6-tribenzoylated products in good yields (over 65%). This success is attributed to both steric and electronic factors at the anomeric center that modulate the reactivity of the ring's hydroxyl groups, making the C4-OH less accessible.
A similar principle can be applied to D-galactal. By carefully controlling reaction conditions (e.g., stoichiometry of the benzoylating agent, temperature, and solvent), it is possible to preferentially acylate the C3 and C6 positions. An analogous process has been described for the preparation of 3,6-di-O-acetyl-D-glycals, which involves an acyl migration from the C4 to the C6 position under specific pH conditions. This suggests that multi-step, one-pot procedures involving initial protection followed by controlled acyl migration could also be a viable strategy for achieving the desired 3,6-dibenzoyl substitution pattern on D-galactal.
The table below summarizes a general approach for regioselective benzoylation based on findings with related galactose structures.
| Reactant | Reagent | Key Conditions | Typical Product | Reference |
|---|---|---|---|---|
| α-D-Galactoside Tetrol | Benzoyl chloride | -40 °C | 2,3,6-tri-O-benzoyl derivative | medchemexpress.commdpi.com |
| 3,4-di-O-acetyl-D-glycal | Buffer (pH 8.6-9.5) | Acyl Migration | 3,6-di-O-acetyl-D-glycal | researchgate.net |
Synthesis of D-Galactal Derivatives from D-Galactose
D-galactal is a key unsaturated sugar derivative that serves as the foundational structure for this compound. It is commonly synthesized from the more abundant monosaccharide, D-galactose. A prevalent method involves the conversion of D-galactose into a peracetylated glycosyl bromide, which is then subjected to a reductive elimination reaction.
The process typically begins with the acetylation of D-galactose using acetic anhydride (B1165640). The resulting peracetylated galactose is then treated with a solution of hydrogen bromide in acetic acid. This step generates the more reactive intermediate, 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide. In the final step, this glycosyl bromide undergoes reductive elimination upon treatment with a reducing agent, such as zinc dust, in the presence of a buffer like sodium dihydrogen phosphate (B84403) in a solvent mixture like water and acetone. This reaction removes the bromine at C1 and the acetate (B1210297) at C2, creating the characteristic double bond between C1 and C2 and yielding 3,4,6-tri-O-acetyl-D-galactal. Subsequent deacetylation with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) provides the unprotected D-galactal. ias.ac.injk-sci.com
To perform more complex chemical transformations, the hydroxyl groups of D-galactal are often protected. Acetyl and benzyl (B1604629) groups are common choices for this purpose.
Peracetylated D-Galactals: The most common peracetylated derivative is 3,4,6-tri-O-acetyl-D-galactal. As described above, this compound is a direct product of the reductive elimination of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide. ias.ac.injk-sci.com Full acetylation of unprotected D-galactal can also be achieved using standard conditions, such as treatment with acetic anhydride in pyridine.
Perbenzylated D-Galactals: Benzyl ethers are another important class of protecting groups due to their stability under a wide range of reaction conditions and their susceptibility to removal by catalytic hydrogenation. The synthesis of perbenzylated D-galactal, or 3,4,6-tri-O-benzyl-D-galactal, typically starts from 3,4,6-tri-O-acetyl-D-galactal. ias.ac.in The acetyl groups are first removed using Zemplén deacetylation (catalytic sodium methoxide in methanol). The resulting unprotected D-galactal is then treated with sodium hydride and benzyl bromide in a solvent like dimethylformamide (DMF) to afford the desired perbenzylated product. ias.ac.in
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide | 1. Zn dust, NaH₂PO₄ 2. Acetic Acid | 3,4,6-tri-O-acetyl-D-galactal | ias.ac.injk-sci.com |
| 3,4,6-tri-O-acetyl-D-galactal | 1. NaOMe, MeOH 2. NaH, Benzyl bromide, DMF | 3,4,6-tri-O-benzyl-D-galactal | ias.ac.in |
Advanced Synthetic Modifications of D-Galactals
The D-galactal scaffold, with its reactive double bond and multiple hydroxyl groups, is a versatile platform for a variety of advanced synthetic modifications. These transformations enable the introduction of diverse functional groups and the construction of complex carbohydrate structures.
The azido (B1232118) group is a valuable functional group in carbohydrate chemistry, serving as a precursor to amines or participating directly in bioorthogonal "click" chemistry reactions. Several methods exist for introducing an azido group onto the galactal ring.
One prominent method is azidophenylselenylation. This reaction, performed on a protected galactal such as 3,4,6-tri-O-acetyl-D-galactal, introduces an azido group at the C2 position and a phenylseleno group at the C1 position. prepchem.com The reaction typically uses trimethylsilyl (B98337) azide (B81097) (TMSN₃) and diphenyl diselenide (Ph₂Se₂) in the presence of an oxidant like bis(acetoxy)iodobenzene (BAIB). The process is stereoselective, favoring the formation of the galacto-configured product. The resulting 2-azido-1-phenylseleno derivative is a versatile building block for further glycosylation reactions. prepchem.com
Another approach involves the addition of hydrazoic acid to derivatives of D-galactal. For instance, reacting an α,β-unsaturated aldehyde derived from tri-O-acetyl-D-galactal with hydrazoic acid leads to the formation of a 3-azido-2,3-dideoxyhexopyranose. This introduces the azido group at the C3 position. organic-chemistry.org
Formylation, the introduction of a formyl group (-CHO), can be achieved on the galactal structure through the Vilsmeier-Haack reaction. ias.ac.in This reaction is particularly effective for formylating electron-rich double bonds, such as the one present in glycals. jk-sci.com When applied to a protected D-galactal derivative, the Vilsmeier-Haack reaction provides a direct route to C-2-formyl glycals. ias.ac.in
The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The glycal's double bond acts as the nucleophile, attacking the electrophilic Vilsmeier reagent. This results in the addition of an iminium ion to C2, which is subsequently hydrolyzed during aqueous workup to yield the C-2-formyl group. wikipedia.org This transformation provides a valuable aldehyde functionality on the sugar ring, which can be used for further synthetic elaborations.
The selective manipulation of hydroxyl groups is fundamental to the synthesis of complex carbohydrates derived from D-galactal. This requires a robust toolkit of orthogonal protecting group strategies.
Protection Strategies:
Acyl Groups (Acetyl, Benzoyl): As previously discussed, acetyl and benzoyl groups are commonly used to protect all hydroxyls (peracetylation/perbenzoylation) or selectively protect the more reactive ones.
Benzyl Ethers: Benzyl groups are stable to many reaction conditions and are typically removed by catalytic hydrogenation. ias.ac.in
Benzylidene Acetals: The 4- and 6-hydroxyl groups can be simultaneously protected by forming a benzylidene acetal. This is achieved by reacting the diol with benzaldehyde (B42025) dimethyl acetal. This strategy leaves the C3 hydroxyl group free for further functionalization. researchgate.net
Silyl (B83357) Ethers: Silyl ethers, such as those derived from tert-butyldiphenylsilyl chloride (TBDPSCl), are particularly useful for the selective protection of primary alcohols, like the C6-hydroxyl of galactal, due to their steric bulk.
Deprotection Strategies: The choice of deprotection method is dictated by the protecting group present and the need to preserve other functionalities in the molecule.
Deacetylation/Debenzoylation: Acyl groups are most commonly removed under basic conditions, a reaction known as Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol. ias.ac.in
Debenzylation: Benzyl ethers are cleaved by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst).
Benzylidene Acetal Cleavage: Benzylidene acetals are acid-labile and can be removed by treatment with mild acids, such as 60% aqueous acetic acid. researchgate.net
Desilylation: Silyl ethers are typically cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrogen fluoride-pyridine (HF·Py).
Regioselective Deprotection: Advanced methods allow for the selective removal of a single protecting group. For example, a combination of diisobutylaluminium hydride (DIBAL-H) and zirconocene (B1252598) dichloride (Cp₂ZrCl₂) has been shown to regioselectively cleave primary acetates in the presence of secondary ones.
| Position(s) | Protecting Group | Protection Reagent | Deprotection Reagent/Method | Reference |
|---|---|---|---|---|
| 3, 4, 6 | Acetyl (Ac) | Acetic Anhydride, Pyridine | NaOMe, MeOH (Zemplén) | ias.ac.in |
| 3, 4, 6 | Benzyl (Bn) | NaH, Benzyl Bromide | H₂, Pd/C | ias.ac.in |
| 4, 6 | Benzylidene | Benzaldehyde dimethyl acetal | Aqueous Acetic Acid | researchgate.net |
| 6 | tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl, Pyridine | TBAF or HF·Py |
Methodologies for Purification and Isolation of this compound and Intermediates
Silica (B1680970) Gel Chromatography
Silica gel chromatography is a fundamental and widely used technique for the purification of synthetic intermediates in carbohydrate chemistry, including protected galactals. epa.govrsc.org This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). epa.gov Silica gel is a polar, weakly acidic adsorbent. epa.gov Compounds with greater polarity interact more strongly with the silica gel and thus move more slowly through the column, while less polar compounds are carried more quickly by the mobile phase and elute earlier.
In the context of purifying this compound and its precursors, flash column chromatography is often employed. This technique uses a column packed with silica gel and applies pressure to accelerate the flow of the solvent, enabling faster and more efficient separations. rsc.org The process is typically monitored by Thin-Layer Chromatography (TLC) to determine the appropriate solvent system and to identify the fractions containing the desired product. rsc.orgnih.gov
The selection of the eluent system is critical for successful separation. For protected sugars like benzoylated galactals, which are relatively nonpolar, solvent systems consisting of a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (EtOAc) are common. rsc.org The ratio of these solvents is adjusted to achieve optimal separation between the target compound and impurities. For instance, in the purification of analogous 3,4,6-tri-O-acetyl-D-galactal derivatives, solvent systems such as ethyl acetate in hexane are frequently utilized. rsc.org
Table 1: Illustrative Conditions for Silica Gel Chromatography of Protected Galactals
| Parameter | Description | Example Application |
| Stationary Phase | Silica gel (e.g., 60-120 mesh or 100-200 mesh) epa.govrsc.org | Purification of synthetic carbohydrate intermediates |
| Mobile Phase (Eluent) | Mixtures of hexane and ethyl acetate (EtOAc) rsc.org | Elution of various 2-deoxy-galactosides |
| Elution Mode | Isocratic (constant solvent ratio) or Gradient (changing solvent ratio) | Gradient elution is often used to separate compounds with a wider range of polarities |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization or chemical staining rsc.org | Tracking reaction progress and identifying product-containing fractions |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the isolation and purity assessment of compounds like this compound. researchgate.net It offers higher resolution, speed, and sensitivity compared to standard column chromatography. HPLC can be performed in two primary modes: normal-phase and reversed-phase.
Normal-Phase HPLC (NP-HPLC) operates on the same principles as silica gel chromatography, utilizing a polar stationary phase (like silica) and a nonpolar mobile phase. This mode is well-suited for separating compounds that are soluble in organic solvents, such as protected carbohydrates.
Reversed-Phase HPLC (RP-HPLC) is the more common mode and employs a nonpolar stationary phase (e.g., C18 or C4 alkyl chains bonded to silica) with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. biotage.comsigmaaldrich.com In RP-HPLC, nonpolar compounds are retained longer on the column, while polar compounds elute earlier. The purification of protected sugars, which can be highly hydrophobic due to their protecting groups, is often challenging with standard reversed-phase techniques due to poor solubility in highly aqueous solutions. biotage.com However, by carefully selecting the column and mobile phase, RP-HPLC can be an effective tool for both analysis and purification. For extremely hydrophobic protected molecules, columns with shorter alkyl chains (e.g., C4) may be used. biotage.com
The purity of the isolated fractions is typically assessed by analytical HPLC, often coupled with a mass spectrometer (LC-MS) to confirm the molecular weight of the target compound. researchgate.net
Table 2: General Parameters for HPLC Purification of Protected Glycals and Analogues
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | C18 (octadecylsilane) or C4 (butylsilane) bonded silica biotage.com | Silica gel |
| Mobile Phase | Gradient of water and acetonitrile (ACN) or methanol biotage.comsigmaaldrich.com | Mixtures of nonpolar solvents like hexane/isopropanol or ethyl acetate/hexane biotage.com |
| Detector | UV-Vis (often at 254 nm for benzoyl groups), Mass Spectrometry (MS) researchgate.net | UV-Vis, Refractive Index (RI) |
| Application | Purity analysis and purification of moderately to highly hydrophobic compounds | Separation of isomers and compounds soluble in nonpolar organic solvents |
Chemical Transformations and Reactivity Profile of 3,6 Di O Benzoyl D Galactal
Reactions Involving the Endocyclic Double Bond
The electron-rich double bond in 3,6-di-O-benzoyl-D-galactal is susceptible to attack by electrophiles and participates in various addition and rearrangement reactions.
The Ferrier rearrangement is a prominent reaction of glycals, enabling the synthesis of 2,3-unsaturated glycosides. acs.org This reaction involves the allylic rearrangement of the glycal, initiated by the displacement of a substituent at the C-3 position, followed by the attack of a nucleophile at the anomeric carbon (C-1). rsc.org The process typically proceeds through an allylic oxocarbenium ion intermediate. rsc.org
Brønsted and Lewis acids are commonly employed to catalyze the Ferrier rearrangement. scispace.com For instance, the reaction of 3,4,6-tri-O-acetyl-D-galactal with various alcohols in the presence of an immobilized iron(III) catalyst (FeCl3·6H2O/C) can produce 2,3-unsaturated galactosides with high α-anomeric selectivity. ingentaconnect.com While this specific example uses a tri-O-acetylated galactal, the principle extends to benzoylated analogs. The use of a resin-H+ catalyst with minimal loading has also been shown to be effective in promoting Ferrier-type glycosylations under mild conditions. scispace.com In some cases, the benzoyl groups in compounds like 3,4,6-tri-O-benzoyl-D-galactal can act as poor leaving groups under certain reaction conditions, leading to modest yields of the rearranged products. acs.org
Table 1: Examples of Acid-Catalyzed Ferrier Rearrangement
| Glycal Donor | Nucleophile | Catalyst | Product | Yield | Reference |
| 3,4,6-tri-O-acetyl-D-galactal | Benzyl (B1604629) alcohol | FeCl3·6H2O/C | α-2,3-unsaturated galactoside | 92% | ingentaconnect.com |
| Acetylated glycals | Various O- and S-nucleophiles | Resin-H+ | O- and S-glycosylated products | Good | scispace.com |
| 3,4,6-tri-O-benzoyl-D-galactal | - | TEMPO+/NaClO2 | α,β-unsaturated δ-lactone | Modest | acs.org |
Various metal catalysts have been developed to promote the Ferrier rearrangement, often offering milder reaction conditions and improved stereoselectivity. rsc.org Catalysts such as copper(II) triflate (Cu(OTf)2) and iron(III) triflate (Fe(OTf)3) have been shown to be highly efficient in promoting the rearrangement of glycal donors to afford 2,3-unsaturated glycosides. rsc.org Other metal triflates, including those of zinc, gadolinium, and ytterbium, have also been successfully employed. rsc.org For instance, indium(III) chloride (InCl3) can catalyze the Ferrier rearrangement of 4,6-di-O-benzyl-D-galactal with various nucleophiles. researchgate.netresearchgate.net While direct examples with this compound are less common in the provided context, the reactivity patterns of similar glycals suggest its applicability in such transformations.
Table 2: Metal Catalysts Used in Ferrier Rearrangements
| Catalyst | Glycal Type | Nucleophile Type | Key Features | Reference |
| Cu(OTf)2, Fe(OTf)3 | Glycal donors with C3-position CCBz | O-, S-, N-, C-nucleophiles | High α-stereoselectivity, mild conditions | rsc.org |
| InCl3 | 4,6-di-O-benzyl-d-galactal | Alcohols, phenols, sugar nucleophiles | Mild conditions, compatible with acid-labile groups | researchgate.netresearchgate.net |
| Zn(OTf)2, Gd(OTf)3, Y(OTf)3 | 3,4,6-tri-O-benzyl-d-glycal | Alcohols | Activation of less reactive glycals | rsc.org |
The 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic rings. wikipedia.org In the context of glycals, this reaction typically involves the double bond acting as a dipolarophile, reacting with a 1,3-dipole such as an azide (B81097). d-nb.infonih.gov This reaction, often referred to as the Huisgen cycloaddition when an alkyne is the dipolarophile, is a key example of click chemistry, known for its high efficiency and selectivity. wikipedia.orgorganic-chemistry.org While direct cycloaddition to the double bond of this compound is not explicitly detailed in the provided search results, a related reaction involves the synthesis of 4-azido-4-deoxy-3,6-di-O-benzoyl-D-galactal. nih.gov This azido-galactal is formed via substitution of a mesylate group, not directly by cycloaddition to the double bond. nih.gov However, the resulting azido (B1232118) group can then participate in cycloaddition reactions. The strain-promoted azide-alkyne cycloaddition (SPAAC) is a notable variant that proceeds without a catalyst. d-nb.info
The double bond of glycals can undergo dihydroxylation to introduce two new hydroxyl groups in a vicinal arrangement. A common method for this transformation is the use of osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). nih.gov For example, 4-azido-4-deoxy-3,6-di-O-benzyl-D-galactal, a derivative of the title compound, can be dihydroxylated using OsO4 and NMO to yield the corresponding 4-azido-4-deoxy-D-galactose derivative. nih.gov This reaction highlights the utility of the glycal double bond as a handle for introducing further functionality into the sugar ring. The utility of the 2,3-unsaturation in the products of Ferrier rearrangement is also demonstrated by subsequent dihydroxylation reactions. researchgate.net
The electron-rich double bond of glycals is susceptible to the addition of various reagents, including thiols. For instance, the addition of thiophenol to a glycal double bond can be mediated by ceric ammonium (B1175870) nitrate (B79036) to afford thiophenyl glycosides in good yields. researchgate.net In another example, the reaction of a 1,2-di-O-benzoylated glucal derivative with thiophenol in the presence of a catalytic amount of triflic acid (TfOH) can yield the corresponding phenyl thioglycoside. nih.gov While a direct example with this compound and thiophenol is not explicitly provided, the reactivity of similar glycals suggests that such an addition is a feasible transformation.
Ferrier Rearrangement in the Context of Glycals
Reactivity of Benzoyl Protecting Groups and Their Influence on Selectivity
In carbohydrate chemistry, protecting groups are instrumental in temporarily masking functional groups to prevent them from reacting during a synthetic sequence. The benzoyl group is a commonly employed protecting group for hydroxyl functionalities due to its stability under various reaction conditions and its influence on the reactivity and stereoselectivity of glycosylation reactions. beilstein-journals.orgorganic-chemistry.org The electron-withdrawing nature of the benzoyl group generally decreases the reactivity of the glycosyl donor, a phenomenon known as "disarming". beilstein-journals.org This effect is attributed to the destabilization of the developing positive charge at the anomeric center during the formation of the oxocarbenium ion intermediate. beilstein-journals.org
However, the benzoyl group at the C-2 position can act as a participating group, leading to the formation of a bicyclic acyloxonium ion intermediate. This intermediate blocks the α-face of the pyranose ring, directing the incoming nucleophile (glycosyl acceptor) to attack from the β-face, resulting in the stereoselective formation of 1,2-trans-glycosides. beilstein-journals.org The stability of this dioxolenium-type intermediate is enhanced by resonance stabilization from the phenyl ring of the benzoyl group, which often leads to higher α-selectivity compared to acetyl groups. researchgate.net The steric bulk of the benzoyl group also reduces the likelihood of acyl migration compared to less bulky esters like acetates. beilstein-journals.org
The reactivity of a glycosyl acceptor is also significantly influenced by its protecting group pattern. Exchanging a benzyl group for a benzoate (B1203000) can dramatically alter the stereochemical outcome of a glycosylation reaction. nih.govd-nb.info For instance, a C-6-O-benzoyl group can have a disarming effect on the acceptor's reactivity. d-nb.info This modulation of reactivity through the strategic placement of benzoyl groups is a key tool for chemists in achieving desired stereoselectivity in complex oligosaccharide synthesis. nih.gov
Selective Cleavage and Transesterification Strategies
The selective removal of protecting groups is a cornerstone of carbohydrate synthesis, enabling the sequential modification of different hydroxyl positions. Benzoyl esters are typically stable but can be cleaved under specific conditions, most commonly via saponification using a base such as sodium methoxide (B1231860) in methanol (B129727), a process known as the Zemplén deprotection. beilstein-journals.org
Orthogonal protection strategies allow for the deprotection of one type of protecting group without affecting others. organic-chemistry.org For example, a chloroacetyl group can be used alongside benzoyl groups and cleaved selectively, facilitating the formation of 1,2-trans glycosides with high selectivity while leaving the benzoates intact for later removal. beilstein-journals.org Another approach involves using different ester groups that can be cleaved under distinct conditions.
Transesterification is another key transformation, involving the exchange of an acyl group from one molecule to another. In the context of this compound, this can be a competing reaction during glycosylation or a deliberate synthetic step. Basic conditions, such as those using a basic resin, can catalyze transesterification. uni-hannover.de For instance, issues with acyl transfer have been noted when using acetyl-protected donors, a problem that can sometimes be circumvented by using different protecting groups like benzyloxycarbonyl (Cbz) groups, which are removable under neutral conditions via catalytic hydrogenation. rsc.org
Below is a table summarizing strategies for the selective cleavage of ester protecting groups.
| Protecting Group | Cleavage Reagent/Condition | Orthogonality Example | Reference |
| Benzoyl | Sodium methoxide (NaOMe) in Methanol (Zemplén conditions) | Stable during cleavage of silyl (B83357) ethers (e.g., TBS) | beilstein-journals.org |
| Chloroacetyl | Thiourea | Orthogonal to Benzoyl and Acetyl groups | beilstein-journals.org |
| Benzyloxycarbonyl (Cbz) | Palladium-catalyzed hydrogenation | Orthogonal to ester functionalities (e.g., Acetyl) | rsc.org |
Role of Distal Benzoyl Groups in Modulating Reactivity
The influence of protecting groups on a glycosylation reaction's outcome is not limited to those adjacent to the anomeric center. "Distal" protecting groups, those located further away from the reacting center, can also play a significant role in modulating reactivity and stereoselectivity. acs.orgresearchgate.net This phenomenon, known as remote participation, occurs when a distal acyl group, such as a benzoyl group at the C-4 or C-6 position, interacts with the anomeric center.
In galactose derivatives, a participating acyl group at the C-4 position can lead to increased α-selectivity (1,2-cis selectivity). acs.org This is attributed to the formation of a bridged bicyclic dioxacarbenium ion, which can be observed and characterized by NMR spectroscopy under specific conditions, such as the inclusion of a methyl group at C-4. acs.orgresearchgate.netacs.org Studies have shown that the C-4 position plays a more critical role in inducing selectivity than the C-6 position. acs.org The electron density of the acyl group is also a factor; electron-donating substituents on the benzoyl ring can enhance remote participation and increase α-selectivity. acs.org
The table below details the observed effects of distal acyl groups on glycosylation selectivity.
| Distal Group Position | Effect on Selectivity (Galactose Donors) | Proposed Mechanism | Reference |
| C-4 Acyl | Increased α-selectivity | Formation of a bridged dioxolenium intermediate | acs.org |
| C-6 Benzoyl | Disarming effect on acceptor reactivity | Electronic withdrawal | d-nb.info |
| C-4 Pivaloyl | High α-selectivity | Enhanced remote participation due to electron-donating nature | acs.org |
| C-6 (S)-(phenylthiomethyl)benzyl | Exclusive α-selectivity | Formation of a specific intermediate directing attack | nih.gov |
Glycosylation Reactions Utilizing 3,6 Di O Benzoyl D Galactal As a Glycosyl Donor
Stereoselective Glycosylation Strategies for Deoxyglycoside Synthesis
The synthesis of 2-deoxyglycosides from glycal donors like 3,6-Di-O-benzoyl-D-galactal is a fundamental challenge in carbohydrate chemistry. Traditional acid-catalyzed methods often result in a mixture of products, including 2,3-unsaturated glycosides, and exhibit variable stereoselectivity. acs.org Consequently, the development of highly stereoselective methods is crucial. The stereochemical outcome of these reactions is often dependent on the configuration of substituents on the glycal donor and the choice of promoter. bris.ac.uksemanticscholar.org
Achieving high α-selectivity in the synthesis of 2-deoxyglycosides is a primary objective. The vast majority of substrates and promoters tend to favor the formation of α-linked products with varying degrees of selectivity. bris.ac.uk
Cooperative organocatalysis, utilizing a combination of a chiral Brønsted acid and a thiourea (B124793) derivative, has emerged as a powerful strategy for α-stereoselective deoxyglycosylation. acs.org In this synergistic system, the thiourea is believed to amplify the acidity of the chiral phosphoric acid through hydrogen bonding, leading to enhanced reaction rates and yields. acs.org The stereocontrol is primarily dictated by the chirality of the Brønsted acid catalyst. acs.org For instance, the use of an (R)-BINOL-derived phosphoric acid preferentially yields α-glycosides. acs.org This methodology has proven effective for a range of glycal donors, including those with benzyl (B1604629) and silyl (B83357) ether protecting groups, and is tolerant of various glycosyl acceptors. acs.org High yields and excellent α-selectivity are typically observed. acs.org While thiourea alone is incapable of activating glycal substrates, its combination with a chiral phosphoric acid provides a robust catalytic system for synthesizing α-linked deoxyglycosides. acs.org
Table 1: Organocatalytic α-Deoxyglycosylation of Galactal Derivatives Data based on studies with related glycal donors.
| Glycal Donor | Catalyst System | Acceptor Type | Yield | α:β Ratio | Reference |
|---|---|---|---|---|---|
| Perbenzylated Galactal | (R)-BINOL Phosphoric Acid + Thiourea | Primary Alcohol (Glucoside) | 70% | >30:1 | acs.org |
| 3,4-O-Siloxane Protected Galactal | (R)-BINOL Phosphoric Acid + Thiourea | Primary Alcohol (Glucoside) | High | Excellent | acs.org |
| Perbenzylated Galactal | (R)-BINOL Phosphoric Acid + Thiourea | Secondary Alcohol (Phenol) | 74-85% | >30:1 | acs.org |
Lewis acids are widely employed to promote glycosylation reactions with glycals. Tris(pentafluorophenyl)borane, B(C6F5)3, is a notable metal-free catalyst that enables the direct α-stereoselective synthesis of deoxyglycosides from glycal donors. acs.orgnih.gov This method's outcome is substrate-controlled; activated glycals lacking a leaving group at the C-3 position typically form 2-deoxyglycosides at lower temperatures (e.g., 50 °C). acs.orgnih.gov The reaction proceeds with good to excellent yields and high selectivity for the α-anomer, accommodating a variety of primary and secondary alcohol acceptors. acs.org The mechanism is proposed to involve the concomitant activation of both the glycal donor and the nucleophile acceptor by the borane (B79455) catalyst. acs.orgnih.gov In some cases, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can be used in catalytic amounts, often in conjunction with other reagents, to facilitate glycosylation, as seen in one-pot syntheses of trisaccharides where it activates a thioglycoside intermediate. acs.org
Formation of 2,3-Unsaturated Glycosides
The formation of 2,3-unsaturated glycosides via a Ferrier rearrangement is a common alternative reaction pathway when using glycal donors. rsc.orgumich.eduresearchgate.net The synthesis of these compounds is of significant interest as many possess important pharmacological properties. rsc.org The reaction outcome can often be directed towards either 2-deoxyglycosides or 2,3-unsaturated glycosides by tuning the reaction conditions and the substrate's protecting groups.
Using B(C6F5)3 as a catalyst, deactivated glycals, such as those with an acetate (B1210297) group at the C-3 position, preferentially yield 2,3-unsaturated α-O-glycosides at elevated temperatures (e.g., 75 °C). acs.orgnih.govnih.govfrontiersin.org This temperature-dependent, substrate-controlled approach allows for selective synthesis. nih.govfrontiersin.org The reaction is generally high-yielding and highly α-selective. acs.org Other Lewis acids, including iron(III) and ruthenium(III) salts, have also been utilized to catalyze the Ferrier rearrangement to produce 2,3-unsaturated glycosides. umich.edu
Table 2: B(C6F5)3-Catalyzed Formation of 2,3-Unsaturated Glycosides Data based on studies with related per-acetylated glycal donors.
| Glycal Donor | Catalyst | Conditions | Product Type | Yield | α:β Ratio | Reference |
|---|---|---|---|---|---|---|
| Peracetylated Galactal | B(C6F5)3 (5 mol%) | Toluene, 75 °C, 2 h | 2,3-Unsaturated Glycoside | 88% | 30:1 | acs.orgnih.gov |
| Peracetylated Glucal | B(C6F5)3 (5 mol%) | Toluene, 75 °C | 2,3-Unsaturated Glycoside | 86% | 3:1 | acs.org |
| Peracetylated L-Rhamnal | B(C6F5)3 (5 mol%) | Toluene, 75 °C | 2,3-Unsaturated Glycoside | Moderate-Good | 15:1 | acs.org |
Scope of Glycosyl Acceptors and Coupling Efficiency
The versatility of a glycosyl donor is determined by its ability to react efficiently with a wide range of glycosyl acceptors, including primary and secondary alcohols, phenols, and complex hydroxyl-containing molecules.
Glycosylation reactions utilizing glycal donors like this compound have been shown to be effective with a broad spectrum of alcohol acceptors. chemrxiv.org Both primary and secondary alcohols, including simple alcohols and more complex glycoside acceptors, can be successfully glycosylated. nih.govchemrxiv.org
Under organocatalytic conditions, glycosylations with primary alcohols generally proceed smoothly to give products in high yields and excellent α-selectivity. acs.org Reactions with more sterically hindered secondary alcohols can be more challenging, sometimes requiring higher catalyst loadings or elevated temperatures to achieve completion, but still often result in high yields and strong α-stereocontrol. acs.org
Similarly, with Lewis acid catalysis such as B(C6F5)3, reactions are tolerant of primary, secondary, and phenolic OH nucleophiles. acs.org While primary alcohols often react more quickly, secondary alcohols also couple efficiently, albeit sometimes requiring longer reaction times, to provide the desired α-glycosides in good to excellent yields. acs.org The catalytic systems generally tolerate common protecting groups like acetals, ethers, and esters found on the acceptor molecules. acs.orgacs.orgchemrxiv.org
Table 3: Glycosylation Efficiency with Various Alcohol Acceptors Data based on studies with related glycal donors.
| Catalyst System | Acceptor Type | Yield | Stereoselectivity (α:β) | Reference |
|---|---|---|---|---|
| Brønsted Acid + Thiourea | Primary Alcohol (Simple & Glycosidic) | High | >30:1 | acs.org |
| Brønsted Acid + Thiourea | Secondary Alcohol (Phenols, Steroids) | 74-85% | >30:1 | acs.org |
| B(C6F5)3 | Primary Alcohol | Good to Excellent | High α-selectivity | acs.org |
| B(C6F5)3 | Secondary Alcohol | 62-94% | 20:1 to 30:1 | acs.org |
| Hypervalent Chalcogenonium | Primary Alcohol (Simple & Glycosidic) | 44-89% | 10:1 to α-only | chemrxiv.org |
Glycosylation with Phenols and Complex Glycosides
The strategic placement of benzoyl groups on the D-galactal core enhances its utility in glycosylation reactions with a range of nucleophiles, including phenols and complex glycosides. The electron-withdrawing nature of the benzoyl groups activates the glycal for nucleophilic attack. While direct examples detailing the glycosylation of phenols specifically with this compound are not extensively documented in the provided search results, the reactivity of similar benzoylated and benzylated glycals suggests a general applicability. For instance, the Ferrier rearrangement, a common method for glycosylating glycals, has been successfully employed with various O-nucleophiles, including phenols, using catalysts like indium(III) chloride. researchgate.net This method is noted for its compatibility with acid-labile groups in the acceptor molecule. researchgate.net
In the realm of complex glycoside synthesis, this compound can serve as a donor to create disaccharides and larger oligosaccharides. The synthesis of such complex structures is critical for studying biological processes. The reactivity of the donor is paramount, and the benzoyl groups contribute to achieving high yields and selectivity. For example, the related donor 3,4,6-tri-O-benzyl-D-galactal has been successfully coupled with diacetone-D-galactose using a rhenium(V) catalyst to yield a 2-deoxy α-disaccharide. umich.edu Similarly, superarmed glycosyl donors, which have a 2-O-benzoyl-3,4,6-tri-O-benzyl protecting group pattern, show high reactivity and have been used to glycosylate sugar alcohols to form disaccharides. nih.gov
| Glycosyl Donor | Glycosyl Acceptor | Catalyst/Promoter | Product | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|---|
| 3,4,6-tri-O-benzyl-D-galactal | Diacetone-D-galactose | ReOCl3(SMe2)(Ph3PO) | 2-deoxy α-disaccharide | 60% | α only | umich.edu |
| 3,4,6-tri-O-acetyl-D-glucal | Diacetone-D-galactose | Ruthenium(III) chloride | 2,3-unsaturated α-glycoside | 86% | α/β = 86/14 | umich.edu |
| 2-O-benzoyl-3,4,6-tri-O-benzyl-D-galactal | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Ag2CO3/TfOH | Disaccharide | 80% | Not specified | nih.gov |
Utilization of Amino Acids and Biologically Significant Nucleophiles as Acceptors
The synthesis of glycopeptides and other glycoconjugates often involves the coupling of carbohydrate moieties with amino acids or other biologically relevant nucleophiles. The use of this compound and related glycals as donors in these reactions is a key strategy. For instance, palladium-catalyzed decarboxylative allylation has been used to synthesize C-glycoamino acids from 3,4-O-carbonate glycals and α-nitro esters, yielding products with exclusive β-selectivity. acs.org While this example uses a carbonate-protected glycal, the principle of activating a glycal donor for reaction with an amino acid derivative is demonstrated.
Furthermore, nitrogen-containing nucleophiles, such as p-toluenesulfonamide, have been successfully glycosylated with 3,4,6-tri-O-benzyl-D-galactal using a rhenium(V) catalyst, affording the corresponding 2-deoxy N-linked glycoside. umich.edu This highlights the potential for creating N-glycosidic linkages, which are fundamental to the structure of nucleosides and glycoproteins. The synthesis of such molecules is crucial for developing new therapeutic agents and biological probes. nih.gov
| Glycosyl Donor | Acceptor | Catalyst/Promoter | Product Type | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|---|
| 3,4-O-carbonate d-galactal | Isopropyl 3-methyl-2-nitrobutanoate | Pd(acac)2/dppb, then Zn/HCl | β-C-glycosyl amino acid | 21% | β only | acs.org |
| 3,4,6-tri-O-benzyl-D-galactal | p-Toluenesulfonamide | ReOCl3(SMe2)(Ph3PO) | 2-deoxy N-glycoside | 81% | α/β = 1/3.3 | umich.edu |
| 2-nitro-D-galactal derivative | Serine or threonine derivatives | t-BuOK or KHMDS | Galactosides | High | Good-to-excellent α-stereoselectivity | researchgate.net |
Coupling with Thioglycosides
Thioglycosides are valuable glycosyl donors in their own right, but they can also function as acceptors in glycosylation reactions to form thio-linked disaccharides. The coupling of a glycal donor like this compound with a thioglycoside acceptor expands the synthetic toolbox for creating complex carbohydrates. For example, 3,4,6-tri-O-benzyl-D-galactal has been reacted with thiophenol and a protected 6-mercapto-α-D-glucopyranoside in the presence of a rhenium(V) catalyst to produce α-thioglycosides in high yields and with complete α-stereoselectivity. umich.edu
The ability to form S-glycosidic linkages is significant as thioglycosides are often more stable towards chemical and enzymatic hydrolysis compared to their O-glycoside counterparts, making them useful as enzyme inhibitors or therapeutic agents.
| Glycosyl Donor | Thiol Acceptor | Catalyst/Promoter | Product Type | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|---|
| 3,4,6-tri-O-benzyl-D-galactal | Thiophenol | ReOCl3(SMe2)(Ph3PO) | α-thioglycoside | 94% | α only | umich.edu |
| 3,4,6-tri-O-benzyl-D-galactal | Methyl 2,3,4-tri-O-benzoyl-6-deoxy-6-mercapto-α-D-glucopyranoside | ReOCl3(SMe2)(Ph3PO) | α-thioglycoside | 81% | α only | umich.edu |
Optimization of Reaction Conditions for Glycosylation Outcomes
The success of a glycosylation reaction, including its yield and stereoselectivity, is highly dependent on the reaction conditions. Factors such as the solvent, temperature, and catalyst play crucial roles in directing the outcome of the reaction.
Influence of Solvent Systems and Their Polarity
The choice of solvent can have a profound impact on the stereoselectivity of glycosylation. In glycosylations of trichloroacetimidate (B1259523) donors, non-participating solvents like dichloromethane (B109758) (CH2Cl2) at low temperatures have been shown to favor the α-D-configuration, while a participating solvent like acetonitrile (B52724) strongly favors the β-D-configuration. nih.gov Ethereal solvents can also enhance α-selectivity. nih.gov For cobalt-catalyzed glycosylations, acetonitrile has been shown to provide better yield and stereoselectivity compared to dichloromethane. umich.edu The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates, such as oxocarbenium ions, and thereby affect the stereochemical course of the reaction. researchgate.net
Impact of Temperature on Reaction Kinetics and Selectivity
Temperature is a critical parameter in controlling glycosylation reactions. Generally, lower temperatures are employed to enhance the selectivity of a reaction by favoring the kinetically controlled product. In some systems, an increase in temperature leads to the formation of the thermodynamically more stable α-glycoside due to the anomeric effect. researchgate.net For instance, in certain glycosylations, a 50:50 mixture of α and β anomers is formed at 0°C, whereas at 35°C, the ratio shifts to 97:3 in favor of the α-anomer. researchgate.net Low temperatures, such as -78°C, have been found to be optimal for achieving high α-selectivity in the glycosylation of certain galactofuranosyl donors. nih.gov Conversely, some reactions require higher temperatures to proceed at a reasonable rate. acs.org
Evaluation of Catalyst Loading and Type
The nature of the catalyst and its concentration are pivotal in glycal activation. A wide array of catalysts, including Lewis acids like aluminum chloride (AlCl3) and transition metal complexes, have been utilized. umich.edusinica.edu.tw For instance, iridium-catalyzed glycosylation of 3,4,6-tri-O-benzyl-d-galactal showed that increasing the loading of the silver triflate cocatalyst significantly improved the yield of the desired 2-deoxyglycoside. nih.gov The type of catalyst can dramatically alter the reaction pathway. For example, palladium catalysts can promote glycosylation through a π-allylpalladium intermediate. acs.org The choice between different metal catalysts, such as rhenium, iron, or cobalt, can also influence the stereoselectivity and yield of the glycosylation. umich.edu In some cases, a higher catalyst loading is detrimental, while in others, it is necessary to drive the reaction to completion. acs.org
| Parameter | Observation | Example System | Reference |
|---|---|---|---|
| Solvent | CH2Cl2 at -78°C favors α-anomer; Acetonitrile favors β-anomer. | O-(2,3,5,6-tetra-O-benzyl-β-D-galactofuranosyl) trichloroacetimidate | nih.gov |
| Temperature | Higher temperature (75°C) optimal for Ferrier glycosylation with B(C6F5)3. | Peracetylated galactal with a glucoside acceptor | acs.org |
| Temperature | Higher α-selectivity achieved at -78°C. | 3,5-O-(di-tert-butylsilylene)-D-galactofuranosyl trichloroacetimidate donors | nih.gov |
| Catalyst Loading | Yield improved from trace to 77% by increasing AgOTf co-catalyst loading. | Iridium-catalyzed glycosylation of 3,4,6-tri-O-benzyl-d-galactal | nih.gov |
| Catalyst Type | Rhenium(V) complex effectively catalyzes glycosylation with various nucleophiles. | 3,4,6-tri-O-benzyl-D-galactal | umich.edu |
Mechanistic Investigations into Reactions Involving 3,6 Di O Benzoyl D Galactal
Proposed Intermediates in Glycosylation Pathways
The journey from a glycosyl donor like 3,6-di-O-benzoyl-D-galactal to the final glycosidic linkage involves highly reactive intermediates that dictate the reaction's course and stereoselectivity.
Glycosylation reactions are widely believed to proceed through the formation of oxocarbenium ions. researchgate.net These transient species, with a lifetime of around 10⁻¹² seconds in solution, are generated from glycosyl donors and are subsequently attacked by a nucleophile (the glycosyl acceptor). researchgate.net The benzoyl groups in this compound, despite being electron-withdrawing, can stabilize the oxocarbenium ion through π-overlap. researchgate.net
The conformation of the oxocarbenium ion is a critical factor influencing the stereochemical outcome. Computational studies on related galactopyranosyl cations have identified various stable conformations, such as chair, half-chair, envelope, and boat forms. researchgate.netacs.org The relative stability of these conformers, and thus the facial selectivity of the nucleophilic attack, is influenced by factors like the solvent and the nature of the counterion. acs.org For instance, in some cases, the oxocarbenium ion can exist in an equilibrium between different ion pairs (contact, solvent-separated, and solvent-equilibrated), each potentially leading to a different stereochemical outcome. acs.org
Neighboring group participation by acyl groups, such as the benzoyl group at C-3 in this compound, can lead to the formation of bicyclic dioxolenium ions. nih.gov This participation can significantly influence the stereoselectivity of the glycosylation reaction. nih.gov The formation of a C-1,C-2 dioxolenium ion, for example, typically leads to the stereospecific formation of 1,2-trans glycosidic linkages. nih.gov
Infrared ion spectroscopy (IRIS) combined with density functional theory (DFT) calculations has been a powerful tool to probe the existence and structure of these intermediates. researchgate.net The characteristic C=O stretching frequency of an acetyl group is absent in the dioxolenium ion, which instead shows a characteristic O-C=O+ stretch around 1550 cm⁻¹. researchgate.net Studies on C-4 acyl galactosides have shown that the formation of a bridged C-1,C-4 dioxolenium ion leads to an increase in the formation of the α-product. nih.gov However, research indicates that C-6 acyl groups, like the one in this compound, are unlikely to provide significant long-range participation to form a stable dioxolenium ion. researchgate.netnih.gov
In some reactions involving glycal derivatives, anhydro cation species can be formed. For instance, the iodoglycosylation of 3,6-anhydro-D-glucal in the absence of an external nucleophile can lead to the formation of an unusual dianhydrosugar. researchgate.net While not directly involving this compound, this highlights the potential for complex intramolecular rearrangements and the formation of anhydro species under certain reaction conditions. The formation of such species is often dependent on the specific protecting groups and the reaction environment.
Elucidation of Reaction Mechanisms
Distinguishing between different mechanistic pathways is key to predicting and controlling the outcome of glycosylation reactions.
The mechanism of glycosylation is often described as a continuum between the unimolecular S N 1 and bimolecular S N 2 pathways. acs.orgacs.org
S N 1-type reactions proceed through a dissociative mechanism involving a discrete oxocarbenium ion intermediate. acs.org These reactions often result in a mixture of anomers, as the nucleophile can attack the planar oxocarbenium ion from either face. bris.ac.uk
S N 2-type reactions involve a concerted displacement of the leaving group by the nucleophile, leading to an inversion of stereochemistry at the anomeric center. acs.org
The operative mechanism depends on several factors, including the reactivity of the glycosyl donor, the nucleophilicity of the acceptor, the solvent, and the temperature. acs.orgbris.ac.uk For example, a shift towards an S N 1-type mechanism is often observed with increasing reaction temperature. acs.org The nature of the protecting groups also plays a crucial role. The C-3 benzoyl group in this compound can influence the stereochemical outcome by favoring pathways that proceed through dioxolenium ion intermediates, which can be considered a form of neighboring group-assisted S N 2 reaction. nih.gov
Table 1: Factors Influencing S N 1 vs. S N 2 Pathways in Glycosylation
| Factor | Favors S N 1 | Favors S N 2 |
| Glycosyl Donor | Stable oxocarbenium ion | Less stable oxocarbenium ion |
| Nucleophile | Weak | Strong |
| Solvent | Polar, ionizing | Non-polar |
| Temperature | High | Low |
| Leaving Group | Good | Moderate |
| Neighboring Groups | Non-participating | Participating (e.g., C-2 acyl) |
This table provides a generalized overview. The actual pathway is a result of the interplay of all these factors.
Cooperative catalysis, where two or more catalysts work in synergy, has emerged as a powerful strategy in stereoselective glycosylation. nih.gov For instance, a combination of a thiourea (B124793) and a chiral Brønsted acid can act as a cooperative catalytic system. nih.gov Mechanistic studies suggest that the thiourea can act as an acid amplifier, enhancing the activity of the Brønsted acid through hydrogen bonding. nih.gov This dual activation can synergistically activate both the glycosyl donor (in this case, a glycal) and the nucleophilic acceptor, leading to enhanced reaction rates and stereoselectivity. nih.gov
In the context of reactions with glycals, such catalytic systems have been shown to tolerate a wide range of donors and acceptors, including those with common protecting groups like acetals, ethers, and esters. nih.gov While specific studies on this compound with such systems are not detailed in the provided context, the principles of cooperative catalysis are broadly applicable to achieving high stereocontrol in glycosylation reactions.
Substrate-Controlled Stereoselectivity Mechanisms
The inherent structure of the glycal substrate, including its protecting groups, plays a pivotal role in directing the stereochemical course of a reaction. In the case of galactal derivatives, the stereoselectivity is highly dependent on the nature of the glycal itself and the reaction conditions.
Research into the metal-free, B(C6F5)3-catalyzed synthesis of deoxyglycosides directly from glycals demonstrates a clear case of substrate control. acs.orgdiva-portal.org The outcome of the reaction—whether it yields a 2,3-unsaturated glycoside or a 2-deoxyglycoside—is determined by the glycal's structure. acs.org For instance, "deactivated" glycals, such as those with an acetate (B1210297) group at the C-3 position, undergo a Ferrier-type rearrangement to afford 2,3-unsaturated glycosides. acs.orgdiva-portal.org Conversely, "activated" glycals that lack a leaving group at C-3 tend to form 2-deoxyglycosides. acs.org
In these transformations, the stereoselectivity is consistently high for the α-anomer. For example, the reaction of various galactal donors, including peracetylated and perbenzylated versions, with different alcohol acceptors consistently results in a strong preference for the α-glycoside product. acs.org This α-stereocontrol is a hallmark of substrate-controlled reactions with galactals under these conditions. acs.orgbris.ac.uk The reaction of 3,4,6-tri-O-acetyl-D-galactal with phenylacetylene, for instance, also yields the α-product with high selectivity. beilstein-journals.org This preference is often rationalized by the proton delivery to the less hindered α-face of the glycal, leading to an ion pair that collapses to form the α-product. rsc.org
The following table summarizes the results of B(C6F5)3-catalyzed glycosylations, illustrating the high α-selectivity achieved with galactal donors.
| Galactal Donor | Acceptor | Yield (%) | α:β Ratio | Reference |
|---|---|---|---|---|
| Peracetylated D-galactal | Methyl-2,3,4-tri-O-benzyl-α-D-glucopyranoside | 88 | 30:1 | acs.org |
| Peracetylated D-galactal | Benzyl (B1604629) alcohol | 84 | >30:1 | acs.org |
| Peracetylated D-galactal | Methyl-2,3,4-tri-O-benzoyl-α-D-glucopyranoside | 72 | 20:1 | acs.org |
| 3,4,6-tri-O-benzyl-D-galactal | Methyl-2,3,4-tri-O-benzyl-α-D-glucopyranoside | 82 | 20:1 | acs.org |
Stereodirecting Effects of Protecting Groups and Remote Participation
The identity and placement of protecting groups on the pyranose ring are critical determinants of stereoselectivity in glycosylation reactions. Acyl groups, such as the benzoyl esters in this compound, can exert powerful stereodirecting effects through both local and long-range interactions.
Influence of Distal Benzoyl Esters on Anomeric Selectivity
The concept of remote participation, where a protecting group distant from the anomeric center influences the stereochemical outcome, is particularly relevant for galactose derivatives. cdnsciencepub.com An ester group at the C-4 position of a galactosyl donor can participate in the reaction, shielding one face of the molecule and leading to high 1,2-cis (α) selectivity. cdnsciencepub.comacs.org
This effect has been demonstrated by comparing the glycosylation outcomes of galactosyl donors with different protecting groups at the C-4 position. For example, switching from a non-participating O-4 benzyl ether to an O-4 benzoyl group was shown to dramatically improve α-selectivity from a modest 2.2:1 to a much higher 17:1 ratio. rsc.org This highlights the benzoyl group's capacity for distal participation. rsc.org This participation involves the formation of a bridged bicyclic dioxacarbenium ion intermediate, which blocks the β-face from nucleophilic attack. acs.org
However, the effectiveness of this participation can be a borderline phenomenon, influenced by factors such as reaction concentration and the stoichiometry of additives. acs.orgresearchgate.net While low-temperature NMR studies have enabled the direct observation of such bridged ions, their formation and influence under typical glycosylation conditions are complex. acs.orgresearchgate.net The conformation of the ester group is critical; participation is stereoelectronically disfavored from the ground-state conformation of the ester. researchgate.net
Role of Neighboring Group Participation from Acyl Substituents
Neighboring group participation (NGP) is a well-established mechanism for achieving 1,2-trans stereoselectivity in glycosylation reactions. frontiersin.org This occurs when a participating acyl group at the C-2 position attacks the anomeric center upon departure of the leaving group. cdnsciencepub.combeilstein-journals.org This forms a stable cyclic acyloxonium ion intermediate (such as a dioxolenium ion), which effectively shields the α-face of the sugar. frontiersin.orgmdpi.com The incoming nucleophile can then only attack from the β-face, resulting in the exclusive formation of the 1,2-trans glycoside. frontiersin.orgbeilstein-journals.org
While this compound lacks a C-2 substituent, the principle of NGP is fundamental to understanding the behavior of acyl protecting groups in carbohydrate chemistry. The benzoyl group is a classic participating group, and when placed at the C-2 position of a glycosyl donor, it reliably directs the formation of 1,2-trans products. frontiersin.orgmdpi.com The stability of the acyloxonium ion intermediate is key to the high stereoselectivity observed in these reactions. frontiersin.org In the absence of such participation, as with non-participating ether-type protecting groups at C-2, a mixture of 1,2-cis and 1,2-trans glycosides is often formed due to the formation of a flattened oxocarbenium ion intermediate. beilstein-journals.org
Relationship Between Electron Density and Stereochemical Outcome
The electronic properties of acyl protecting groups have a direct and predictable impact on their ability to participate in reactions and thus on the final stereochemical outcome. acs.org Specifically, the electron density on the carbonyl oxygen of the ester is crucial. acs.orgmdpi.com Increasing the electron density on this oxygen enhances its nucleophilicity, making it more likely to attack the positively charged anomeric carbon and form a participating intermediate. acs.orgmdpi.com
Studies comparing different acyl groups on galactose building blocks have provided clear evidence for this relationship. Electron-donating substituents on the acyl group lead to more effective remote participation and higher α-selectivity. acs.org For instance, a C-4 pivaloyl (Piv) group, which is more electron-rich than an acetyl (Ac) or benzoyl (Bz) group, results in significantly higher α-selectivity in glycosylation reactions. acs.orgrsc.org Conversely, electron-withdrawing groups, such as trifluoroacetyl (TFA), deactivate remote participation, leading to lower selectivity. acs.org This deactivation destabilizes the oxocarbenium-type intermediate that would favor non-selective pathways and shifts the mechanism toward more stereoselective SN2-like reactions. mdpi.com
Density functional theory (DFT) calculations support these experimental findings, showing that electron-donating groups stabilize the participating dioxolenium intermediate relative to the open oxocarbenium ion. mdpi.comrsc.org This stabilization, arising from the increased nucleophilicity of the carbonyl oxygen, facilitates the formation of the covalent bond with the anomeric carbon, thereby enhancing the stereodirecting effect. acs.orgmdpi.com
The following table presents data on the glycosylation of galactose donors with varying C-4 acyl groups, demonstrating the correlation between the electronic nature of the protecting group and the resulting α-selectivity.
| C-4 Protecting Group | Nucleophile | α-Content (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Pivaloyl (Piv) | Benzyl alcohol | 94 | 90 | acs.org |
| Acetyl (Ac) | Benzyl alcohol | 72 | 83 | acs.org |
| Trifluoroacetyl (TFA) | Benzyl alcohol | 58 | 80 | acs.org |
| Pivaloyl (Piv) | Sugar (C6-OH) | 96 | 85 | acs.org |
| Acetyl (Ac) | Sugar (C6-OH) | 84 | 81 | acs.org |
| Trifluoroacetyl (TFA) | Sugar (C6-OH) | 60 | 75 | acs.org |
Advanced Derivatization and Functionalization Strategies of 3,6 Di O Benzoyl D Galactal
Modification of Protecting Group Regimen
The benzoyl groups at the C-3 and C-6 positions of 3,6-Di-O-benzoyl-D-galactal are not merely passive protecting elements; they are active participants in directing the reactivity of the molecule. Manipulating this protecting group scheme is a fundamental strategy for accessing different functionalities on the galactal core.
The initial synthesis of this compound from D-galactal leaves a single secondary hydroxyl group at the C-4 position. The regioselectivity of the initial benzoylation is dictated by the inherent reactivity of the hydroxyl groups, with the axial 4-OH being the least reactive on the D-galactose scaffold. acs.org This remaining hydroxyl group is a prime target for further functionalization.
Complete protection of the glycal can be achieved by targeted benzoylation of this C-4 hydroxyl group. Standard conditions, such as using benzoyl chloride (BzCl) in pyridine, can drive the reaction to completion, yielding 3,4,6-tri-O-benzoyl-D-galactal. This per-benzoylated glycal offers different solubility and reactivity profiles compared to its 4-hydroxy precursor. The selective protection of the C-4 position is a critical step in synthetic sequences where the functionalities at C-1, C-2, and C-3 are to be manipulated while the rest of the molecule remains inert.
| Starting Material | Reagent | Target Position | Product | Significance |
| This compound | Benzoyl chloride (BzCl) / Pyridine | C-4 | 3,4,6-Tri-O-benzoyl-D-galactal | Fully protected glycal for further modifications at other positions. |
This table summarizes the targeted benzoylation of the free C-4 hydroxyl group.
The ability to selectively remove and replace protecting groups is a cornerstone of carbohydrate chemistry. rsc.org The benzoyl esters on this compound can be strategically removed to unmask hydroxyl groups for subsequent reactions. This deprotection is typically achieved under basic conditions, a process known as saponification. For instance, treatment with sodium hydroxide (B78521) in methanol (B129727) can cleave the ester linkages. nih.gov
Once the benzoyl groups are removed, the resulting free hydroxyls can be re-protected with different groups to alter the molecule's reactivity or to prepare for subsequent transformations under conditions that might be incompatible with benzoyl esters. A common strategy involves replacing the benzoyl groups with benzyl (B1604629) (Bn) ethers. nih.gov Benzyl groups are stable under a wide range of acidic and basic conditions but can be removed by hydrogenolysis, offering an orthogonal deprotection strategy. libretexts.orguniversiteitleiden.nl This exchange allows for a broader scope of chemical manipulations on the glycal scaffold. For example, a study demonstrated the saponification of a related azido-dibenzoate galactal followed by benzylation to yield the corresponding dibenzyl ether, preparing the molecule for dihydroxylation. nih.gov
| Initial Compound | Deprotection Reagent | Intermediate | Reprotection Reagent | Final Product | Purpose |
| This compound | NaOH / MeOH | 4-azido-4-deoxy-D-galactal | Benzyl bromide (BnBr) / NaH | 4-azido-4-deoxy-3,6-di-O-benzyl-D-galactal | Exchange of protecting groups for orthogonal deprotection strategies. nih.gov |
This table outlines the process of removing benzoyl groups and reinstalling benzyl groups on a galactal derivative.
Introduction of Diverse Chemical Entities
Beyond manipulating the protective groups, the this compound framework is an excellent substrate for introducing new atoms and functional groups, leading to the synthesis of novel carbohydrate analogs with potentially unique biological properties.
The introduction of fluorine into carbohydrates can significantly alter their biological activity by modifying their metabolic stability, lipophilicity, and binding affinities. beilstein-journals.orgresearchgate.net The double bond in this compound is susceptible to electrophilic fluorination. Reagents like Selectfluor™ (F-TEDA-BF4) are commonly used for this purpose. rsc.orgsoton.ac.uk
The reaction of a protected galactal with an electrophilic fluorine source can lead to the formation of 2-deoxy-2-fluoro glycosyl derivatives. rsc.org For instance, the fluorination of tri-O-acetyl-D-galactal results in 2-deoxy-2-fluoro derivatives, with the stereochemical outcome often directed by the neighboring protecting group at C-3. researchgate.net Starting with this compound, electrophilic addition across the double bond would primarily yield difluorinated or fluorinated and functionalized products at the C-1 and C-2 positions, providing access to a class of valuable fluorinated galactal analogs. beilstein-journals.org
| Substrate | Fluorinating Agent | Typical Product Type | Significance |
| Protected D-galactal | Selectfluor™ | 2-deoxy-2-fluoro-galactopyranosyl derivative | Creates metabolically stable carbohydrate mimetics for biological studies. rsc.orgsoton.ac.uk |
This table illustrates the fluorination of a galactal scaffold to produce fluorinated analogs.
C-glycosides, where the anomeric oxygen is replaced by a carbon atom, are metabolically stable mimics of O-glycosides and are of great interest in drug discovery. sioc-journal.cnthieme-connect.com Glycals like this compound are excellent precursors for C-glycoside synthesis. thieme-connect.comthieme-connect.de
One of the most powerful methods is the Lewis acid-catalyzed Ferrier rearrangement, where the glycal reacts with a carbon nucleophile. thieme-connect.de This reaction typically proceeds through an oxocarbenium ion intermediate, with the nucleophile attacking the anomeric carbon (C-1) and shifting the double bond to the C2-C3 position. thieme-connect.de Various catalysts, including RuCl₃ and Zn(OTf)₂, have been employed to promote C-glycosylation of protected glycals with high yields and diastereoselectivity. thieme-connect.de Another approach involves transition-metal-catalyzed reactions, such as palladium(II)-mediated C-glycosylation, which allows for the formation of C-aryl glycosides from glycals and diaryliodonium salts. rsc.org These methods provide robust pathways to construct stable C-C bonds at the anomeric center, starting from the readily available this compound.
| Glycal Precursor | Reaction Type | Catalyst/Reagent | Product |
| Protected Glycal | Ferrier Rearrangement | Zn(OTf)₂, RuCl₃ | 2,3-Unsaturated C-glycoside thieme-connect.de |
| Protected D-galactal | Palladium-catalyzed C-arylation | Pd(II), Diaryliodonium salt | 2,3-Dideoxy C-aryl glycoside rsc.org |
This table summarizes key methods for synthesizing C-glycosides from glycal precursors.
Anhydrosugars are carbohydrate derivatives that have lost one or more molecules of water, resulting in the formation of an additional intramolecular ether linkage. researchgate.netgoogle.com These constrained bicyclic structures are valuable synthetic intermediates. The this compound scaffold can be converted into anhydrosugars, such as 3,6-anhydro derivatives.
One route to such compounds involves the epoxidation of the glycal double bond. The epoxidation of protected D-galactal derivatives with reagents like dimethyldioxirane (B1199080) (DMDO) efficiently produces 1,2-anhydrosugars. researchgate.netchimia.ch These highly reactive epoxides can then undergo intramolecular ring-opening. For example, it has been observed that attempts to prepare a 6-deoxysugar from a 6-O-tosyl-D-glucal via reduction unexpectedly yielded a 3,6-anhydroglucal as the major product. researchgate.net A similar intramolecular cyclization pathway could be envisioned starting from a suitably functionalized this compound derivative, where a nucleophilic attack from the C-3 oxygen onto a leaving group at C-6 would form the 3,6-anhydro bridge, yielding a bicyclic galactal derivative. Another approach involves the reaction of D-galactal with perbenzoic acid, which proceeds through a 1,2-anhydro-D-talopyranose intermediate. nist.gov
| Starting Material | Key Transformation | Intermediate | Product |
| 6-O-Tosyl-D-glucal | Reduction (LiAlH₄) | N/A | 3,6-Anhydro-D-glucal researchgate.net |
| Protected D-galactal | Epoxidation (DMDO) | 1,2-Anhydro-D-galactose | 1,2-Anhydrosugar researchgate.netchimia.ch |
| D-galactal | Oxidation (Perbenzoic acid) | 1,2-Anhydro-D-talopyranose | 1-Benzoyl-D-talopyranose nist.gov |
This table details synthetic pathways towards anhydrosugars utilizing glycal scaffolds.
Applications in Complex Oligosaccharide Synthesis and Biologically Relevant Glycoconjugates
Synthesis of Deoxyglycoside Structures of Biological Importance
2-Deoxyglycosides are integral components of numerous natural products with potent biological activities. The synthesis of these structures is a significant challenge in carbohydrate chemistry, and galactals, including 3,6-Di-O-benzoyl-D-galactal, serve as key starting materials. nih.gov
The synthesis of complex glycoconjugates, some of which possess anticancer properties, often relies on the use of versatile building blocks like protected galactosides. While direct synthesis of blockbuster drugs from this compound is not prominently documented, its role as a precursor to more complex intermediates is significant. labshake.com For instance, glucopyranosyl-conjugated benzyl (B1604629) derivatives have been synthesized and evaluated for their cytotoxic effects against colon cancer cells. nih.gov The strategic use of protecting groups, akin to the benzoyl groups in this compound, is a cornerstone of such synthetic endeavors. The development of novel anticancer agents is a pressing area of research, and the synthesis of unique glycoconjugates is a promising avenue. nih.gov
The modification of natural glycosides to create analogues with improved therapeutic properties is a key strategy in drug discovery. The selective protection offered by this compound allows for targeted modifications at other positions of the sugar ring, leading to the generation of novel glycoside analogues. The synthesis of such analogues is crucial for studying structure-activity relationships and developing new therapeutic agents.
Construction of Complex Oligosaccharide Chains
The assembly of oligosaccharides with specific linkages and sequences is a formidable task. This compound can function as either a glycosyl donor or acceptor, making it a valuable tool in the stepwise and convergent synthesis of complex oligosaccharide chains.
The synthesis of disaccharides often involves the coupling of a glycosyl donor with a glycosyl acceptor. Protected galactal derivatives can be converted into reactive glycosyl donors for the stereoselective formation of glycosidic bonds. For example, a 4-O-benzoyl-6-bromo-6-deoxy analogue, derived from a protected glucopyranoside, was successfully coupled with a galactopyranosyl chloride to yield a 1,2-cis α-linked disaccharide as the major product. nih.gov The synthesis of various disaccharides has been explored using different methodologies, highlighting the versatility of protected sugar intermediates. ubc.ca
Table 1: Examples of Disaccharide Synthesis Methodologies
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Resulting Linkage | Reference |
| 3,4,6-tri-O-acetyl-2-O-benzyl-α-D-galactopyranosyl chloride | 8-azido-3,6-dioxaoctyl 4-O-benzoyl-6-bromo-6-deoxy-2-trichloroacetamido-β-D-glucopyranoside | - | α-linkage | nih.gov |
| 2,3,6-tri-O-acetyl-4-O-methyl-α-D-glucopyranosyl bromide | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | - | Not specified | ubc.ca |
Building upon disaccharide synthesis, this compound derivatives can be further elaborated into trisaccharides and larger oligosaccharides. Convergent synthesis strategies, where pre-assembled oligosaccharide blocks are coupled, are often employed to improve efficiency. researchgate.net For instance, an activated disaccharide block, 2,3-di-O-benzoyl-4,6-di-O-benzyl-β-D-galactopyranosyl chloride, was used as a glycosyl donor to synthesize a trisaccharide derivative in good yield. nih.gov The strategic use of protecting groups is paramount in directing the regioselectivity and stereoselectivity of these complex glycosylation reactions.
Table 2: Examples of Trisaccharide Assembly
| Disaccharide Intermediate | Glycosyl Acceptor | Resulting Trisaccharide | Strategy | Reference |
| 2,3-di-O-benzoyl-4,6-di-O-benzyl-β-D-galactopyranosyl chloride | 1-propenyl 2-O-benzoyl-4,6-di-O-benzyl-α-D-galactopyranoside | Protected β-D-Galp-(1→3)-β-D-Galp-(1→3)-D-Gal derivative | Convergent | nih.gov |
Development of Bioactive Carbohydrate Mimetics and Therapeutics
The structural complexity and inherent chirality of carbohydrates make them valuable scaffolds in the development of novel therapeutic agents. This compound, a partially protected derivative of D-galactal, serves as a key building block in the synthesis of a variety of bioactive carbohydrate mimetics. Its utility stems from the presence of the benzoyl protecting groups, which mask the reactivity of the hydroxyl groups at positions 3 and 6, allowing for selective modifications at other positions. Furthermore, the enol ether functionality of the galactal ring provides a versatile handle for a range of chemical transformations, enabling the construction of complex glycostructures with potential therapeutic applications.
Synthesis of Immunoadjuvant Analogues
Immunoadjuvants are substances that enhance the body's immune response to an antigen. The development of synthetic immunoadjuvants is a significant area of research in vaccine development. Glycolipids and saponins, a class of natural products, have shown potent adjuvant activity. The synthesis of analogues of these complex molecules is crucial for investigating their structure-activity relationships and for developing safer and more effective adjuvants.
While direct literature citing the use of this compound in the synthesis of specific immunoadjuvant analogues is limited, its role as a precursor for constructing complex oligosaccharide chains is well-established. The synthesis of saponin (B1150181) adjuvants, such as the QS-21 analogues, involves the assembly of multiple monosaccharide units. Protected galactal derivatives are valuable glycosyl donors in such syntheses due to their reactivity and ability to form 2-deoxyglycosidic linkages, which are present in some bioactive glycans.
The general strategy for incorporating a galactal-derived unit into an immunoadjuvant analogue would involve the following key steps:
Glycosylation: The this compound can act as a glycosyl donor, reacting with a suitable glycosyl acceptor (e.g., a partially protected monosaccharide or an aglycone) to form a disaccharide or a more complex oligosaccharide.
Deprotection: The benzoyl groups can be selectively removed to allow for further functionalization of the hydroxyl groups at positions 3 and 6.
Further Elaboration: The newly deprotected hydroxyl groups can be used to attach other moieties, such as lipid chains or peptide fragments, to generate the final immunoadjuvant analogue.
The strategic placement of the benzoyl groups in this compound allows for regioselective reactions, which is a critical aspect in the synthesis of complex and well-defined immunoadjuvant structures.
| Compound Class | Potential Application | Key Synthetic Strategy involving Galactal Derivatives |
| Saponin Analogues (e.g., QS-21) | Vaccine Adjuvants | Iterative glycosylation reactions using protected monosaccharide building blocks. |
| Glycolipid Analogues | Immunomodulators | Coupling of a carbohydrate headgroup with a lipid tail, often via a glycosidic linkage. |
| Muramyl Dipeptide (MDP) Analogues | Bacterial cell wall components with adjuvant activity | Modification of the carbohydrate core to enhance activity and reduce toxicity. |
Glycoconjugates with Potential Antimalarial Activity
Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the development of new therapeutic agents. Glycoconjugates, molecules containing a carbohydrate linked to another chemical species, have emerged as a promising class of compounds with potential antimalarial activity. The carbohydrate moiety can play a role in targeting the parasite or in modulating the pharmacokinetic properties of the drug.
The application of this compound in the synthesis of antimalarial glycoconjugates lies in its ability to serve as a scaffold for the attachment of pharmacophores known to have antimalarial activity. For instance, the galactal core can be functionalized with moieties such as quinolines or artemisinin (B1665778) derivatives.
A plausible synthetic route to such glycoconjugates could involve:
Functionalization of the Galactal Ring: The double bond of the galactal can be exploited to introduce functionalities, such as an amino or azido (B1232118) group, at the C1 or C2 position.
Coupling with an Antimalarial Pharmacophore: The introduced functional group can then be used to link the carbohydrate to an antimalarial drug molecule.
Modification of Protecting Groups: The benzoyl groups can be removed or modified to fine-tune the solubility and biological activity of the final glycoconjugate.
Research in this area is focused on designing glycoconjugates that can selectively target parasite-infected red blood cells or inhibit key parasitic enzymes. While specific examples detailing the use of this compound are not abundant in the literature, the principles of glycoconjugate synthesis suggest its potential as a valuable starting material.
| Antimalarial Pharmacophore | Potential MoA | Rationale for Glycosylation |
| Chloroquine/Quinine Analogues | Inhibition of hemozoin formation | Improved solubility, reduced toxicity, and potential for targeted delivery. |
| Artemisinin Derivatives | Generation of reactive oxygen species | Enhanced stability and altered pharmacokinetic profile. |
| Atovaquone Analogues | Inhibition of the parasite's mitochondrial electron transport chain | Increased cell permeability and potential for overcoming resistance. |
Enzyme Inhibitors and Other Pharmaceutical Leads
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are a cornerstone of modern medicine, with applications in treating a wide range of diseases. Carbohydrate derivatives are often excellent candidates for enzyme inhibitors, as they can mimic the natural substrates of carbohydrate-processing enzymes.
D-galactal itself is a known inhibitor of β-galactosidase, a glycoside hydrolase. The inhibitory activity arises from the ability of the galactal to act as a transition-state analogue for the enzymatic hydrolysis of galactosides. The development of more potent and selective enzyme inhibitors often involves the modification of the carbohydrate scaffold.
This compound can serve as a precursor for the synthesis of such modified inhibitors. The benzoyl groups can influence the binding affinity of the molecule to the enzyme's active site and can also serve as handles for further chemical modifications. For example, the synthesis of galactal derivatives as selective inhibitors of galectins, a family of carbohydrate-binding proteins involved in cancer and inflammation, has been reported. In these studies, modifications at various positions of the galactal ring were shown to significantly impact binding affinity and selectivity.
The synthesis of such inhibitors would typically involve:
Modification of the Galactal Core: Introduction of substituents at the C4-hydroxyl group or other positions.
Variation of Protecting Groups: Investigating the effect of different protecting groups on inhibitory activity.
Biological Evaluation: Screening the synthesized compounds against a panel of target enzymes to determine their potency and selectivity.
The research into galactal-based enzyme inhibitors is an active field, and the versatility of protected intermediates like this compound makes them valuable tools in the discovery of new pharmaceutical leads.
| Target Enzyme | Therapeutic Area | Inhibitor Design Strategy |
| β-Galactosidase | Lysosomal storage diseases | Transition-state analogues based on the D-galactal scaffold. |
| Galectins | Cancer, Inflammation | Introduction of aromatic or other substituents to enhance binding affinity and selectivity. |
| Glycosyltransferases | Infectious diseases, Cancer | Mimicking the donor or acceptor substrate to block the formation of specific glycans. |
Analytical and Spectroscopic Characterization Methods in Research on 3,6 Di O Benzoyl D Galactal
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the detailed structural analysis of 3,6-Di-O-benzoyl-D-galactal, offering insights into the proton and carbon environments within the molecule.
Proton (¹H) NMR for Product Composition, Stereochemistry, and Conformation
Proton NMR (¹H NMR) is instrumental in confirming the successful synthesis and purity of this compound. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) of each proton signal provide a detailed map of the molecule's structure. The presence of signals in the aromatic region (typically δ 7.3-8.1 ppm) confirms the incorporation of the two benzoyl groups. The anomeric proton and other protons on the pyranose ring appear at characteristic chemical shifts that, along with their coupling constants, help to establish the stereochemistry and conformation of the glycal ring. Purity is often assessed by ¹H NMR, with a chemical purity of at least 98% being a common standard for this compound.
Interactive Data Table: Representative ¹H NMR Data
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic-H | Data not available | m | Data not available |
| H-1 | Data not available | d | Data not available |
| H-2 | Data not available | m | Data not available |
| H-3 | Data not available | m | Data not available |
| H-4 | Data not available | m | Data not available |
| H-5 | Data not available | m | Data not available |
| H-6a, H-6b | Data not available | m | Data not available |
| OH | Data not available | s | Data not available |
Note: Specific chemical shift and coupling constant data for this compound were not available in the consulted research literature. The table structure is provided as a template for how such data would be presented.
Carbon-¹³C NMR for Carbon Framework Analysis
Interactive Data Table: Representative ¹³C NMR Data
| Carbon | Chemical Shift (δ) ppm |
| C=O | Data not available |
| Aromatic-C | Data not available |
| C-1 | Data not available |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
Note: Specific chemical shift data for this compound were not available in the consulted research literature. The table structure is provided as a template for how such data would be presented.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight of this compound and confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. For this compound (C₂₀H₁₈O₆), the calculated exact mass is compared to the experimentally observed mass. The close agreement between these values confirms the molecular formula and rules out other potential structures with the same nominal mass.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Soft Ionization
ESI-MS is a soft ionization technique commonly used for carbohydrate derivatives because it minimizes fragmentation and typically shows the molecular ion, often as an adduct with a proton [M+H]⁺ or sodium [M+Na]⁺. This technique is essential for verifying the molecular weight of the synthesized compound. For example, in the characterization of related glycosides, ESI-MS is routinely used to identify the protonated molecular ion [M+H]⁺, confirming the successful reaction.
Interactive Data Table: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₂₀H₁₈O₆ |
| Molecular Weight | 354.35 g/mol |
| Calculated Exact Mass [M] | Data not available |
| Observed HRMS [M+H]⁺ | Data not available |
| Observed ESI-MS Ion | Data not available |
Note: Specific HRMS and ESI-MS data for this compound were not available in the consulted research literature. The table structure is provided as a template for how such data would be presented.
Chromatographic Techniques for Reaction Monitoring and Purification Assessment
Chromatographic methods are indispensable for both monitoring the progress of the synthesis of this compound and for its purification.
Reaction Monitoring: Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of chemical reactions. In the synthesis of related glycosides, TLC is used to observe the consumption of the starting materials and the formation of the product. The plates are typically visualized using UV radiation, which makes the benzoyl-containing compounds visible, or by staining with a reagent like ceric ammonium (B1175870) nitrate (B79036).
Purification Assessment: After the reaction is complete, the crude product is purified using flash column chromatography. This technique separates the desired product from unreacted starting materials and byproducts. For compounds similar to this compound, silica (B1680970) gel is commonly used as the stationary phase, with a solvent system such as a mixture of ethyl acetate (B1210297) and hexane (B92381) as the mobile phase. The purity of the collected fractions is then assessed again by TLC before the solvent is removed to yield the purified compound.
Thin-Layer Chromatography (TLC) for Reaction Progress and Purity
Thin-Layer Chromatography (TLC) serves as a rapid, convenient, and indispensable tool in the synthetic organic chemist's arsenal (B13267) for monitoring the progress of reactions and evaluating the purity of the resulting products. In the context of this compound, TLC is routinely used to track the conversion of starting materials, such as D-galactose derivatives, to the desired benzoylated product.
The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica gel coated on a plate) and a mobile phase (an eluent system). The choice of eluent is critical for achieving good separation. For benzoylated sugars like this compound, a common mobile phase consists of a mixture of a relatively nonpolar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate. The ratio of these solvents is adjusted to optimize the separation of the product from starting materials and any byproducts.
During a synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting material. As the solvent front moves up the plate, the components of the mixture are separated based on their polarity. Less polar compounds travel further up the plate, resulting in a higher Retardation factor (Rƒ) value, while more polar compounds have a stronger affinity for the silica gel and move shorter distances, corresponding to lower Rƒ values.
In the synthesis of D-galactose derivatives, it has been noted that a 3,6-di-O-benzoate compound, when analyzed by TLC, exhibits the lowest Rƒ value compared to other isomeric byproducts, indicating its relatively higher polarity amongst the separated spots. nih.gov Visualization of the separated spots on the TLC plate is typically achieved under UV light, as the benzoyl groups in this compound are UV-active. This allows for a clear assessment of the reaction's progression and the purity of the isolated product.
Table 1: TLC Parameters for Analysis of Benzoylated Galactose Derivatives
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Common Mobile Phase | Hexane/Ethyl Acetate mixtures |
| Visualization | UV Light |
| Relative Rƒ Value | 3,6-di-O-benzoate derivatives tend to have lower Rƒ values compared to less polar isomers. nih.gov |
Gel Permeation HPLC for Product Separation and Analysis
While specific applications of Gel Permeation High-Performance Liquid Chromatography (GP-HPLC) for the direct analysis of this compound are not extensively detailed in readily available literature, the principles of this technique are relevant for the separation and purification of carbohydrate derivatives. GP-HPLC, also known as size-exclusion chromatography, separates molecules based on their hydrodynamic volume in solution.
This technique would be particularly useful for separating the desired this compound from oligomeric or polymeric impurities that may form during synthesis or from high molecular weight starting materials. In GP-HPLC, a solution of the sample is passed through a column packed with porous beads. Larger molecules are excluded from the pores and thus travel through the column more quickly, eluting first. Smaller molecules, such as this compound, can penetrate the pores to varying extents, leading to a longer retention time and later elution. This method is valuable for obtaining highly pure samples of the target compound, which is crucial for subsequent synthetic steps where stoichiometry and purity are paramount.
Optical Rotation and Chiroptical Measurements
Optical rotation is a critical chiroptical measurement that provides information about the stereochemistry of a chiral molecule. As this compound is a chiral compound derived from the naturally occurring D-galactose, it is optically active, meaning it rotates the plane of polarized light. The measurement of its specific rotation is a key characterization parameter that helps to confirm the enantiomeric integrity of the synthesized product.
The specific rotation, [α], is a fundamental property of a chiral substance and is dependent on the wavelength of the light used (commonly the sodium D-line, 589 nm), the temperature, the solvent, and the concentration of the sample. The direction of rotation is designated as either dextrorotatory (+) if the rotation is clockwise, or levorotatory (-) if it is counter-clockwise.
While a specific, experimentally determined value for the optical rotation of this compound is not prominently reported in the reviewed literature, the characterization of analogous D-galactal derivatives provides an expected context. For instance, a related compound, tri-O-benzyl-D-galactal, has a reported specific rotation of [α]²²/D = -43° (c=1, in methylene (B1212753) chloride). This indicates that derivatives of D-galactal can exhibit significant levorotatory or dextrorotatory properties. The measured optical rotation of a synthesized sample of this compound would be compared against a literature value or a reference standard to confirm that the desired stereoisomer has been obtained and that no racemization has occurred during the synthesis.
Table 2: Parameters for Optical Rotation Measurement
| Parameter | Description |
| Technique | Polarimetry |
| Measured Property | Angle of rotation of plane-polarized light |
| Reported Value | Specific Rotation [α] |
| Influencing Factors | Wavelength, Temperature, Solvent, Concentration |
The collective data from these analytical and spectroscopic methods provide a robust and detailed characterization of this compound, ensuring its identity, purity, and stereochemical fidelity for its use in further chemical research.
Computational and Theoretical Studies on 3,6 Di O Benzoyl D Galactal Reactivity
Molecular Modeling of Reactive Sugar Intermediates
Information not available in the searched scientific literature.
Computational Simulations of Reaction Pathways and Transition States
Information not available in the searched scientific literature.
Prediction of Stereochemical Outcomes in Glycosylation Reactions
Information not available in the searched scientific literature.
Correlation and Validation of Computational Data with Experimental Observations
Information not available in the searched scientific literature.
Future Perspectives and Emerging Research Directions for 3,6 Di O Benzoyl D Galactal Chemistry
Development of Novel and Highly Efficient Catalytic Systems for Glycosylation
The future of glycosylation chemistry with donors like 3,6-Di-O-benzoyl-D-galactal hinges on the development of more advanced catalytic systems. Current research is moving beyond stoichiometric promoters toward catalytic methods that are milder, more efficient, and environmentally benign research-reels.comnih.gov.
Key Research Thrusts:
Transition Metal Catalysis: Metals such as gold (Au), palladium (Pd), and copper (Cu) are central to the development of new glycosylation reactions involving glycals nih.govnih.govacs.orgntu.edu.sg. Future work will focus on designing ligands that can fine-tune the reactivity and selectivity of these metal catalysts, enabling reactions under milder conditions and with lower catalyst loadings acs.org. Palladium-catalyzed reactions, in particular, show promise for constructing C-glycosides, opening avenues for novel glycomimetics ntu.edu.sg.
Organocatalysis: The use of metal-free organocatalysts, such as bifunctional cinchona/thiourea (B124793) catalysts and N-heterocyclic carbenes (NHCs), is a rapidly expanding area acs.orgresearchgate.net. These catalysts offer a green chemistry approach and can provide high stereoselectivity through hydrogen bonding and other non-covalent interactions ntu.edu.sgacs.org. The development of new chiral organocatalysts is expected to provide unprecedented control over glycosidic bond formation with glycal donors.
Photoredox Catalysis: An emerging direction is the use of light-mediated photoredox catalysis. This strategy could offer novel activation pathways for glycal donors, allowing for glycosylations that are orthogonal to traditional methods and proceed under exceptionally mild conditions.
The table below summarizes emerging catalytic systems relevant to glycal chemistry.
| Catalyst Class | Examples | Potential Advantages for Glycal Donors | Research Direction |
| Transition Metals | Gold (I) complexes, Palladium (II) complexes, Copper (I) salts | High efficiency, catalytic turnover, orthogonal reactivity acs.orgntu.edu.sg | Ligand design for enhanced stereocontrol; lower catalyst loadings |
| Organocatalysts | Cinchona/Thiourea, N-Heterocyclic Carbenes (NHCs) | Metal-free, mild conditions, high stereoselectivity acs.orgresearchgate.net | Development of novel bifunctional and chiral catalysts |
| Photoredox Catalysts | Ruthenium/Iridium complexes | Light-mediated activation, novel reaction pathways, extreme mildness | Exploration of new photocatalytic cycles for glycosylation |
Enhanced Stereocontrol in Complex Glycosylation Reactions
Achieving precise control over the stereochemistry (α or β) of the glycosidic bond remains a paramount challenge in carbohydrate synthesis nih.govnih.gov. For this compound, the benzoyl groups play a crucial role, but future research aims to move beyond substrate control toward more universal, reagent-controlled methods ntu.edu.sg.
Future Strategies for Stereocontrol:
Bimodal Glycosyl Donors: A groundbreaking concept is the design of "bimodal" donors that can be selectively guided to form either the α- or β-anomer by changing the catalyst or reaction conditions nih.govwhiterose.ac.uk. This approach would drastically reduce the synthetic effort needed to create complex oligosaccharides containing both linkage types nih.govwhiterose.ac.uk.
Remote Protecting Group Participation: The benzoyl group at C-6 can exert remote participation effects to influence stereochemistry at the anomeric center (C-1). Future work will involve a systematic study of different acyl and ether protecting groups at the C-3 and C-6 positions to precisely modulate the electronic and steric environment of the glycal, thereby steering the stereochemical outcome.
Chiral Auxiliaries and Catalysts: The development of chiral auxiliaries that can be temporarily installed on the glycal donor represents a powerful strategy. These auxiliaries would physically block one face of the molecule, directing the incoming acceptor to the opposite face to ensure high stereoselectivity nih.gov. Similarly, new chiral catalysts are being designed to create a chiral pocket around the donor, dictating the trajectory of the acceptor's approach ntu.edu.sg.
Integration into Automated Synthesis and High-Throughput Screening Methodologies
Automated Glycan Assembly (AGA) is revolutionizing the synthesis of complex oligosaccharides by enabling rapid, machine-driven production nih.govresearchgate.net. Integrating building blocks like this compound into these platforms is a key future objective.
The success of AGA relies on high-yielding and stereoselective glycosylation reactions. Benzoylated building blocks, such as galactofuranose thioglycosides, have proven effective for the automated synthesis of long-chain oligosaccharides, demonstrating the compatibility of such protecting groups with AGA protocols nih.gov. The challenge lies in adapting glycal-based methodologies, which often require specific activation conditions, to the solid-phase format of automated synthesizers beilstein-journals.org.
Emerging Directions:
Development of Robust Glycal Building Blocks: Research will focus on converting this compound into more stable and reactive building blocks suitable for AGA, such as thioglycosides or glycosyl phosphates mpg.de. These building blocks must be stable enough for storage but reactive enough to ensure complete coupling on the solid support nih.govmpg.de.
High-Throughput Screening: Once integrated into AGA, D-galactal derivatives can be used to rapidly synthesize libraries of diverse oligosaccharides. These libraries can then be used in high-throughput screening platforms to identify ligands for glycan-binding proteins (GBPs), which are crucial in health and disease creative-biolabs.combiorxiv.orgresearchgate.net. This approach accelerates the discovery of biologically active glycans for diagnostic and therapeutic purposes.
| Technology | Application to this compound | Future Goal |
| Automated Glycan Assembly (AGA) | Use as a precursor for stable building blocks (e.g., thioglycosides) for solid-phase synthesis nih.gov. | Direct integration of glycal donors into automated protocols for rapid synthesis of glycomimetics. |
| High-Throughput Screening (HTS) | Synthesis of glycan libraries from galactal derivatives to probe biological interactions creative-biolabs.combiorxiv.org. | Rapid identification of novel glycan-based drugs and diagnostic tools. |
| Chemo-enzymatic Synthesis | Using chemically synthesized galactal-based acceptors with glycosyltransferases d-nb.infomanchester.ac.uk. | Combining the flexibility of chemical synthesis with the perfect selectivity of enzymes to build complex structures. |
Exploration of Undiscovered Biological Applications of this compound Derivatives
While this compound is primarily a synthetic intermediate, the derivatives synthesized from it hold immense therapeutic potential. The D-galactal scaffold is a promising starting point for designing glycomimetics that can modulate biological processes.
A key breakthrough has been the design of C-3 substituted D-galactal derivatives as selective ligands for the N-terminal domain of galectin-8 (galectin-8N), a protein implicated in cancer progression and inflammation figshare.comacs.orgresearchgate.net. These novel compounds were found to reduce the secretion of pro-inflammatory cytokines in cell-based assays, highlighting their potential as leads for new anti-inflammatory and anti-tumor agents figshare.comresearchgate.net. The D-galactal core showed a higher affinity for galectin-8N compared to traditional galactoside-based ligands, suggesting that the unique electronics of the double bond contribute favorably to binding acs.org.
Future Research Avenues:
Targeting Other Lectins: The success with galectin-8N opens the door to targeting other members of the galectin family and other lectins involved in disease. Libraries of D-galactal derivatives can be screened to identify selective inhibitors for targets involved in infection, autoimmunity, and fibrosis.
Development of Glycan-Targeting Chimeras (GTACs): An exciting new modality in drug discovery is the use of bifunctional molecules that bring a protein of interest into proximity with another protein to induce a specific action (e.g., degradation) nih.gov. Derivatives of this compound could be developed into GTACs, which could recruit glycosylating enzymes to specific protein targets, offering a novel therapeutic strategy.
Antimicrobial and Anticancer Agents: The core structure of D-galactal can be incorporated into larger molecules to improve their pharmacological properties. For example, attaching the galactal moiety to known pharmacophores, such as benzimidazole (B57391) or triazole structures, could enhance solubility, cell uptake, or target engagement, leading to new classes of antimicrobial or anticancer drugs nih.govmdpi.com.
Q & A
Q. What are the recommended synthetic routes for 3,6-Di-O-benzoyl-D-galactal, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis typically involves selective benzoylation of D-galactal. A common approach uses benzoyl chloride in anhydrous pyridine to introduce benzoyl groups at the 3- and 6-positions. To optimize yield:
- Use stoichiometric control (e.g., 2.2 equivalents of benzoyl chloride per hydroxyl group) to minimize over-substitution .
- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) to isolate intermediates.
- Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .
Q. How should researchers characterize the regioselectivity of benzoylation in this compound?
- Methodological Answer : Combine NMR spectroscopy (¹H and ¹³C) and mass spectrometry:
- ¹H NMR : Compare chemical shifts of acetylated protons (δ ~2.0–2.2 ppm for acetyl groups; δ ~7.3–8.1 ppm for benzoyl aromatic protons).
- HSQC/HMBC : Confirm linkage positions through correlations between benzoyl carbonyl carbons and adjacent protons .
- HRMS : Verify molecular ion peaks (e.g., [M+Na]⁺ at m/z 401.1102 for C₂₀H₁₈O₆) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of benzoyl groups.
- Avoid exposure to moisture and strong oxidizing agents (e.g., peroxides), which degrade the compound .
- Conduct periodic stability tests via HPLC (C18 column, acetonitrile:water 60:40) to monitor degradation products.
Q. How can researchers validate the absence of unreacted intermediates (e.g., mono-benzoylated derivatives) in synthesized batches?
- Methodological Answer :
- Use HPLC-DAD with a reverse-phase column (e.g., Agilent ZORBAX SB-C18) to separate and quantify byproducts.
- Compare retention times with authentic standards of mono-benzoylated galactal derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 50–85%) for this compound?
- Methodological Answer :
- Reaction Solvent Optimization : Replace pyridine with DMAP (4-dimethylaminopyridine) in dichloromethane to enhance acylation efficiency .
- Temperature Control : Maintain reaction temperature at 0–5°C to suppress side reactions (e.g., 1,2-O-benzoylation) .
- Catalyst Screening : Test alternative catalysts (e.g., imidazole) to improve regioselectivity and yield .
Q. How can computational modeling predict the regioselectivity of benzoylation in D-galactal derivatives?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to compare activation energies for benzoylation at 3-, 4-, and 6-positions.
- Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic sites on galactal .
- Validate predictions with experimental data from kinetic studies .
Q. What mechanistic insights explain the role of this compound in glycosylation reactions for glycoconjugate synthesis?
- Methodological Answer :
- Use NMR kinetics to monitor glycosyl donor activation (e.g., with TMSOTf) and intermediate formation.
- Conduct ESI-MS to detect oxocarbenium ion intermediates during glycosylation .
- Compare reactivity with other galactal derivatives (e.g., 3,4,6-tri-O-acetyl-D-galactal) to elucidate steric/electronic effects .
Q. How do researchers assess the toxicity profile of this compound in cell-based assays?
- Methodological Answer :
- Perform MTT assays on mammalian cell lines (e.g., HEK293) at concentrations ranging from 1–100 µM.
- Include controls with unmodified D-galactal to isolate benzoyl-specific effects.
- Analyze apoptosis markers (e.g., caspase-3 activation) via flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
